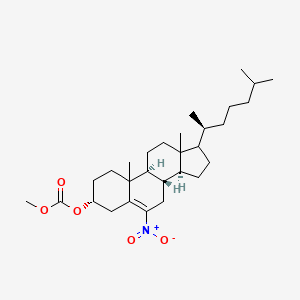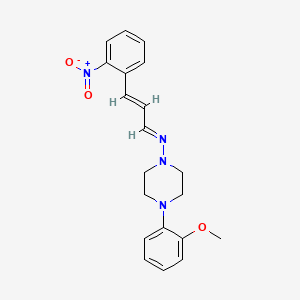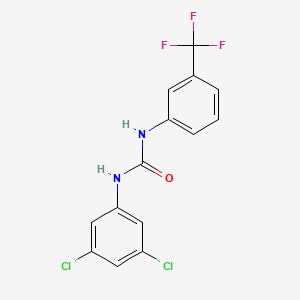
Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester is a complex organic compound with the molecular formula C29H47NO5 and a molecular weight of 489.702 g/mol . This compound is known for its unique structure, which includes a cyclopenta(A)phenanthrene core, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester involves multiple steps, starting with the preparation of the cyclopenta(A)phenanthrene core. This core is then functionalized with nitro, hexyl, and ester groups through a series of reactions, including nitration, alkylation, and esterification. The reaction conditions typically involve the use of strong acids, bases, and organic solvents to facilitate these transformations .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can yield nitroso derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of cyclopenta(A)phenanthrene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopenta(A)phenanthrene core can intercalate with DNA, potentially disrupting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester: Similar structure but lacks the ME ester group.
Carbonic acid DI-ME-hexyl-DI-ME-nitro-cyclopenta(A)phenanthren-YL ester ME ester: Similar structure but with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the cyclopenta(A)phenanthrene core, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
132305-59-0 |
|---|---|
Fórmula molecular |
C29H47NO5 |
Peso molecular |
489.7 g/mol |
Nombre IUPAC |
[(3R,8S,9S,14S)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-6-nitro-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] methyl carbonate |
InChI |
InChI=1S/C29H47NO5/c1-18(2)8-7-9-19(3)22-10-11-23-21-17-26(30(32)33)25-16-20(35-27(31)34-6)12-14-29(25,5)24(21)13-15-28(22,23)4/h18-24H,7-17H2,1-6H3/t19-,20+,21-,22?,23-,24-,28?,29?/m0/s1 |
Clave InChI |
SATADCCDWJFFDF-DPVMVIJZSA-N |
SMILES isomérico |
C[C@@H](CCCC(C)C)C1CC[C@@H]2C1(CC[C@H]3[C@H]2CC(=C4C3(CC[C@H](C4)OC(=O)OC)C)[N+](=O)[O-])C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C4C3(CCC(C4)OC(=O)OC)C)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969773.png)
![(2E)-5-benzyl-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11969780.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11969786.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11969794.png)
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969799.png)
![N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11969804.png)
![methyl 4-[(E)-{[3-(2-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate](/img/structure/B11969808.png)

![1-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11969826.png)
![N-(3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide](/img/structure/B11969839.png)

![4-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B11969848.png)
![methyl (2E)-2-[4-(allyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969852.png)
